Methyl 4-bromo-2-methylbutanoate Methyl 4-bromo-2-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 58029-83-7
VCID: VC2449731
InChI: InChI=1S/C6H11BrO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3
SMILES: CC(CCBr)C(=O)OC
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

Methyl 4-bromo-2-methylbutanoate

CAS No.: 58029-83-7

Cat. No.: VC2449731

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-2-methylbutanoate - 58029-83-7

Specification

CAS No. 58029-83-7
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name methyl 4-bromo-2-methylbutanoate
Standard InChI InChI=1S/C6H11BrO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3
Standard InChI Key PVFTYUXVJKUISC-UHFFFAOYSA-N
SMILES CC(CCBr)C(=O)OC
Canonical SMILES CC(CCBr)C(=O)OC

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

Methyl 4-bromo-2-methylbutanoate is characterized by the following properties:

ParameterValue
CAS Number58029-83-7
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.05 g/mol
IUPAC Namemethyl 4-bromo-2-methylbutanoate
Standard InChIInChI=1S/C6H11BrO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3

The compound possesses a brominated carbon chain with an ester functional group, giving it specific chemical and physical characteristics that contribute to its reactivity profile.

Structural Features

The molecular structure of methyl 4-bromo-2-methylbutanoate consists of several key elements:

  • A methyl ester group (-COOCH₃) providing ester functionality

  • A methyl branch at the C-2 position creating steric effects

  • A primary bromine substituent at the C-4 position serving as a reactive site

  • A saturated carbon chain backbone providing stability

This particular arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns in organic synthesis reactions.

Chemical Reactivity

Nucleophilic Substitution Reactions

Methyl 4-bromo-2-methylbutanoate exhibits characteristic reactivity in nucleophilic substitution reactions, where the bromine atom functions as an excellent leaving group. This property facilitates the formation of new carbon-nucleophile bonds, making the compound a versatile intermediate in organic synthesis pathways.

The substitution typically follows either SN1 or SN2 mechanisms depending on reaction conditions and the nature of the nucleophile. The primary bromide position generally favors SN2 reactions, proceeding with inversion of configuration at the reaction center. Common nucleophiles that react with this compound include:

  • Hydroxide ions (OH⁻) forming alcohols

  • Alkoxides (RO⁻) forming ethers

  • Amines (R₂NH) forming amines

  • Cyanide ions (CN⁻) forming nitriles

  • Thiolates (RS⁻) forming thioethers

Hydrolysis Reactions

The ester functionality in methyl 4-bromo-2-methylbutanoate undergoes hydrolysis under acidic or basic conditions. This reaction produces 4-bromo-2-methylbutanoic acid and methanol as products. The hydrolysis pathway represents an important transformation for generating carboxylic acid derivatives.

Base-catalyzed hydrolysis (saponification) proceeds through nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Synthesis Methods

Esterification Reactions

While the search results provide limited detailed information on specific synthesis methods for methyl 4-bromo-2-methylbutanoate, general organic chemistry principles suggest that the compound can be prepared through esterification of 4-bromo-2-methylbutanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently.

The general reaction scheme would involve:

  • Activation of the carboxylic acid via protonation

  • Nucleophilic attack by methanol on the carbonyl carbon

  • Elimination of water to form the ester bond

  • Deprotonation to yield the final product

Alternative Synthetic Routes

Alternative synthetic approaches might include:

  • Bromination of methyl 2-methylbutanoate at the C-4 position

  • Michael addition reactions followed by reduction and esterification

  • Cross-coupling reactions of appropriate precursors

Applications in Organic Synthesis

As a Synthetic Intermediate

Methyl 4-bromo-2-methylbutanoate serves as a valuable building block in organic synthesis due to its reactive bromine functionality and ester group. The compound's structure allows for selective modifications at different positions:

  • The bromine can be displaced in substitution reactions

  • The ester group can undergo transesterification, hydrolysis, or reduction

  • The methyl branch provides steric control in certain reactions

These features make it useful for constructing more complex molecules with specific substitution patterns.

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